molecular formula C19H21N5O3S B5792377 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B5792377
M. Wt: 399.5 g/mol
InChI Key: RRDPHPPCZFVPJP-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a dimethoxyphenethyl group linked to a phenyltetrazole-sulfanyl moiety.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-26-16-9-8-14(12-17(16)27-2)10-11-20-18(25)13-28-19-21-22-23-24(19)15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDPHPPCZFVPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=NN2C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide typically involves multiple steps. One common route starts with the preparation of the intermediate 3,4-dimethoxyphenylethylamine, which is then reacted with 1-phenyl-1H-1,2,3,4-tetrazole-5-thiol under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl or tetrazole rings, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl or tetrazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing tetrazole and sulfonamide groups. Research indicates that derivatives of sulfonamides can exhibit significant cytotoxic effects against various cancer cell lines. For instance, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide has been tested for its efficacy against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231), showing promising results in inhibiting cell proliferation with low toxicity to normal cells .

Antimicrobial Properties

The sulfonamide group in the compound is known for its broad-spectrum antimicrobial activity. Compounds similar to this compound have been utilized in treating bacterial infections due to their ability to inhibit bacterial growth through competitive inhibition of folate synthesis .

Neuropharmacological Effects

Research into related compounds suggests potential neuropharmacological applications. Some sulfonamide derivatives have been reported to exhibit anticonvulsant properties and may contribute to the development of new treatments for epilepsy and other neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
Anticancer Significant cytotoxicity against cancer cells
Antimicrobial Effective against various bacterial strains
Anticonvulsant Potential for treating seizure disorders

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 3,4-dimethoxyphenyl group increases lipophilicity (logP ~3.5*), favoring membrane permeability but possibly reducing aqueous solubility. In contrast, trifluoromethyl (CF₃) groups (as in ) enhance electronegativity and metabolic stability but may increase molecular rigidity .
  • Molecular Weight : The target compound’s higher molecular weight (~457.5 g/mol) compared to thiadiazole analogs (~309.3 g/mol) could influence pharmacokinetics, such as absorption and distribution .

Pharmacological Activity Comparisons

While direct activity data for the target compound are unavailable, insights from analogs suggest:

Anti-Exudative Activity

  • Triazole-based acetamides (e.g., ) showed significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The tetrazole-sulfanyl group in the target compound may mimic this activity due to similar hydrogen-bonding capacity .

Antiproliferative Potential

  • Hydroxyacetamide derivatives (e.g., ) demonstrated antiproliferative activity via interactions with cellular kinases. The absence of a hydroxy group in the target compound’s acetamide chain may reduce polarity but retain affinity for hydrophobic binding pockets .

Metabolic and Electronic Profiles

  • The target compound’s methoxy groups, while electron-donating, may confer antioxidant properties .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N5O3SC_{19}H_{21}N_{5}O_{3}S, with a molecular weight of 389.5 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group contributes to its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₉H₂₁N₅O₃S
Molecular Weight389.5 g/mol
LogP2.996
Boiling PointNot specified
DensityNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer progression.
  • Receptor Modulation : Interaction with receptors can alter cellular responses leading to therapeutic effects.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the chemical structure significantly influence the biological activity of the compound. For instance:

  • Dimethoxy Substitution : The presence of methoxy groups enhances lipophilicity and biological activity.
  • Tetrazole Ring : Essential for cytotoxic effects against various cancer cell lines.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Antitumor Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values indicate potent activity comparable to standard chemotherapeutics.

Cell LineIC50 (µM)
A43115 ± 2
MCF720 ± 3
HeLa18 ± 1

Mechanistic Insights

Molecular dynamics simulations have suggested that the compound interacts primarily through hydrophobic contacts with target proteins. This interaction may lead to conformational changes that affect protein function.

Case Studies

A notable study published in Journal of Medicinal Chemistry explored the antitumor efficacy of various derivatives of this compound. It was found that modifications at the phenyl and tetrazole positions significantly impacted both potency and selectivity towards cancer cells over normal cells.

Study Highlights:

  • Compound Variants : Several analogs were synthesized and tested.
  • Comparison with Doxorubicin : Some variants demonstrated superior activity compared to doxorubicin in specific assays.

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The synthesis typically involves multi-step reactions. Key steps include:

  • Amide bond formation : Reacting 2-(3,4-dimethoxyphenyl)ethylamine with a sulfanyl-acetic acid derivative.
  • Tetrazole ring introduction : Using hydrazine or substituted hydrazines under controlled pH and temperature (60–80°C) to form the 1,2,3,4-tetrazole moiety .
  • Catalytic optimization : Refluxing with pyridine and zeolite catalysts (e.g., Zeolite Y-H) at 150°C for 5 hours to enhance yield . Purification involves recrystallization from ethanol or chromatography.

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and amide bond integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress .

Q. How should stability studies be designed to evaluate storage conditions?

  • Environmental stress testing : Expose the compound to varying pH (3–10), UV light, and temperatures (4°C, 25°C, 40°C) for 1–4 weeks.
  • Analytical endpoints : Use HPLC to quantify degradation products and NMR to detect structural changes .

Q. What initial biological assays are suitable for screening therapeutic potential?

  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to evaluate binding affinity .

Advanced Research Questions

Q. How can statistical experimental design optimize synthesis yield and purity?

  • Design of Experiments (DOE) : Apply factorial designs to test variables like temperature (100–150°C), catalyst concentration (0.005–0.02 M), and reaction time (3–8 hours).
  • Response surface methodology (RSM) : Model interactions between parameters to identify optimal conditions .
  • Validation : Replicate top-performing conditions in triplicate to ensure reproducibility .

Q. What computational strategies predict reactivity or biological interactions?

  • Quantum chemical calculations : Use density functional theory (DFT) to map reaction pathways and transition states .
  • Molecular docking : Simulate interactions with target proteins (e.g., EGFR, COX-2) to prioritize derivatives for synthesis .
  • Machine learning : Train models on existing bioactivity data to predict structure-activity relationships (SAR) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration) and structural analogs.
  • SAR refinement : Synthesize derivatives with systematic substitutions (e.g., methoxy → ethoxy) to isolate critical functional groups .
  • Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding kinetics vs. enzymatic assays) .

Q. What strategies mitigate spectral complexity in characterization?

  • 2D NMR techniques : Employ HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .
  • Hyphenated LC-MS : Couple liquid chromatography with MS to separate and identify impurities .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track specific atoms in complex spectra .

Q. How does the compound’s reactivity under extreme conditions inform derivatization?

  • pH-dependent stability : Conduct kinetic studies in acidic (pH 2) and basic (pH 12) buffers to identify labile bonds (e.g., sulfanyl or amide) .
  • Light-induced reactions : Expose to UV (254 nm) to assess photodegradation pathways for prodrug design .

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